molecular formula C15H23NO3 B2878272 N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide CAS No. 1334373-46-4

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide

Cat. No.: B2878272
CAS No.: 1334373-46-4
M. Wt: 265.353
InChI Key: MJBIREKDUJRGTJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide is a chemical compound with potential applications in various fields of research and industry. Its molecular structure includes a benzamide core substituted with a hydroxy, methoxy, and methylpropyl group, making it a unique compound with distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide typically involves the reaction of 4-propylbenzoic acid with 2-hydroxy-3-methoxy-2-methylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups may play a crucial role in binding to these targets, modulating their activity and leading to the observed effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide
  • N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiophene-2-carboxamide
  • N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(4-morpholinylsulfonyl)benzamide

Uniqueness

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-4-5-12-6-8-13(9-7-12)14(17)16-10-15(2,18)11-19-3/h6-9,18H,4-5,10-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBIREKDUJRGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC(C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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